

Potential research applications of 2-Methoxy-N-methylethanamine

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Compound of Interest

Compound Name: **2-Methoxy-N-methylethanamine**

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An In-Depth Technical Guide to the Potential Research Applications of **2-Methoxy-N-methylethanamine**

Abstract

2-Methoxy-N-methylethanamine (CAS: 38256-93-8) is a bifunctional organic compound featuring a secondary amine and an ether linkage. This unique combination of functional groups imparts versatile chemical reactivity, positioning it as a valuable molecular building block for researchers in drug discovery, medicinal chemistry, and agrochemical synthesis. This guide provides an in-depth exploration of the core reactivity of **2-Methoxy-N-methylethanamine**, outlines detailed protocols for its key transformations, and discusses its potential applications by drawing parallels with structurally related motifs found in established bioactive molecules. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their research and development programs.

Foundational Profile: Physicochemical Properties and Safety

Before incorporating any reagent into a synthetic workflow, a thorough understanding of its physical properties and safe handling requirements is paramount. **2-Methoxy-N-methylethanamine** is a volatile and reactive compound that demands careful handling.

Table 1: Physicochemical Properties of **2-Methoxy-N-methylethanamine**

Property	Value	Source(s)
CAS Number	38256-93-8	[1]
Molecular Formula	C ₄ H ₁₁ NO	[1]
Molecular Weight	89.14 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[2]
Density	0.83 g/cm ³	[3]
Boiling Point	96 °C	[3]
Flash Point	1 °C	[3]
Purity (Typical)	≥96%	[4]
SMILES	CNCCOC	[2]

Safety and Handling: **2-Methoxy-N-methylethanamine** is classified as a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. It is also harmful if swallowed and may cause respiratory irritation.[\[5\]](#)

Core Safety Protocols:

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.
- **Personal Protective Equipment (PPE):** Wear flame-retardant protective clothing, chemical-resistant gloves (e.g., nitrile), and approved safety glasses with a face shield.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.
- **Spill & Disposal:** In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations. Do not allow it to enter drains.

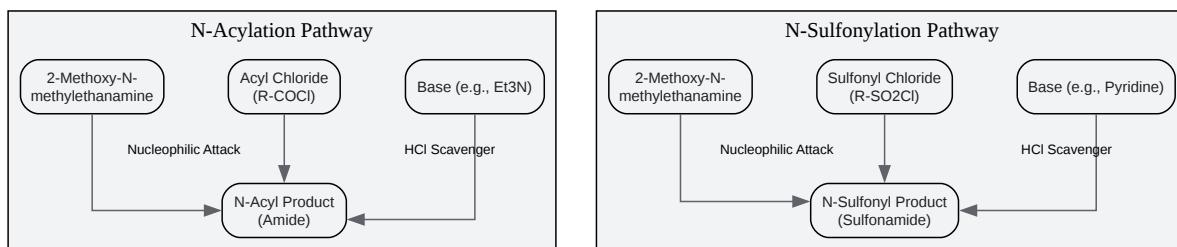
Core Reactivity: A Bifunctional Synthetic Building Block

The synthetic utility of **2-Methoxy-N-methylethanamine** stems from its two reactive centers: the nucleophilic secondary amine and the ether linkage. The secondary amine is the primary site for synthetic elaboration, allowing for the construction of key functional groups like amides, sulfonamides, and tertiary amines.

Reactions at the N-H Bond: Acylation and Sulfenylation

The lone pair of electrons on the nitrogen atom, combined with the presence of a proton, makes the secondary amine an excellent nucleophile for reacting with electrophilic carbonyl and sulfonyl compounds. This reactivity is fundamental to forming stable amide and sulfonamide linkages, which are cornerstone functionalities in countless pharmaceutical agents.

- **N-Acylation:** This reaction involves treating **2-Methoxy-N-methylethanamine** with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct. The resulting N-substituted amide is a highly stable functional group.
- **N-Sulfonylation:** Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a stable sulfonamide.



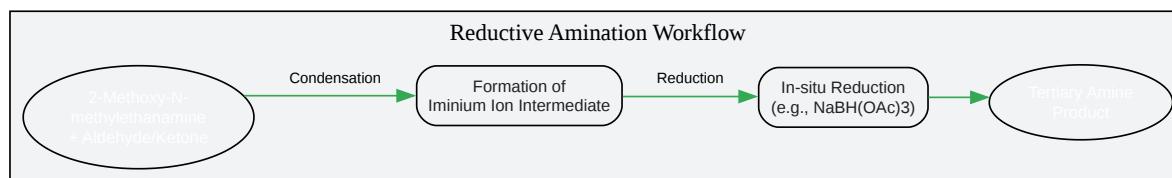
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Figure 1. General pathways for N-acylation and N-sulfonylation.

Reactions as a Nucleophile: N-Alkylation

As a secondary amine, **2-Methoxy-N-methylethanamine** can act as a nucleophile to form tertiary amines through the formation of new carbon-nitrogen bonds. This is a critical transformation for building complex molecular scaffolds.

- Direct Alkylation (SN2 Reaction): Reaction with alkyl halides or sulfonates (e.g., mesylates, tosylates) leads to the formation of a tertiary amine. A key challenge in this approach is the potential for overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is essential.
- Reductive Amination: This is often the preferred method for controlled N-alkylation. The amine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced *in situ* by a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN). This method is highly efficient and avoids the issue of overalkylation.



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Figure 2. Logical workflow for N-alkylation via reductive amination.

Potential Research Applications and Synthetic Protocols

The true potential of a building block is realized in its application. While direct, widespread literature on **2-Methoxy-N-methylethanamine** is emerging, its structural components are

present in numerous bioactive compounds. This allows us to project its utility with a high degree of confidence.

Application in Pharmaceutical Research

The alkoxy-amino-ethane motif is a privileged scaffold in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, while the methoxy group can modulate lipophilicity and metabolic stability. The secondary amine provides a convenient handle for introducing diverse substituents to probe structure-activity relationships (SAR).

Case Study by Analogy: The Itopride Synthesis

Itopride is a prokinetic agent used to treat gastrointestinal disorders.^[6] Its synthesis relies on the key intermediate 4-[2-(Dimethylamino)ethoxy]benzylamine.^{[7][8]} Although not identical, this intermediate shares the core alkoxy-amino-ethane feature with **2-Methoxy-N-methylethanamine**. The synthesis of Itopride showcases the industrial relevance of this scaffold, involving an etherification step followed by an amidation to form the final active pharmaceutical ingredient (API).^{[9][10]} This underscores the value of such building blocks in constructing complex, marketable drugs.

Experimental Protocol 1: Synthesis of an N-Benzoyl Derivative (N-Acylation)

This protocol describes a general procedure for the acylation of **2-Methoxy-N-methylethanamine**, a foundational step for creating amide libraries for biological screening.

Objective: To synthesize N-(2-methoxyethyl)-N-methylbenzamide.

Materials:

- **2-Methoxy-N-methylethanamine** (1.0 eq)
- Benzoyl chloride (1.1 eq)
- Triethylamine (Et_3N) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve **2-Methoxy-N-methylethanamine** (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- Reagent Addition: To the stirred solution, add triethylamine (1.5 eq). Slowly add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and finally with brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by silica gel column chromatography if necessary.

Causality and Self-Validation:

- Why triethylamine? It acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
- Why a 0 °C start? The reaction is exothermic; starting at a low temperature helps control the reaction rate and minimize potential side reactions.

- Why the acid/base wash? The HCl wash removes unreacted amine and the basic catalyst (triethylamine). The NaHCO₃ wash removes any remaining acidic species. This aqueous work-up is a self-validating system to ensure the removal of water-soluble impurities.

Application in Agrochemical Synthesis

The need for novel, effective, and environmentally safer pesticides drives continuous research in agrochemistry. Amine-based structures are central to many classes of herbicides, fungicides, and insecticides.

Potential Pathway: Synthesis of Formamidine Pesticides

While not widely documented for **2-Methoxy-N-methylethanamine** itself, a related building block, N-(2-Methoxy-2-methylpropyl)formamide, serves as a direct precursor to an isonitrile.^[11] Isonitriles are key intermediates for synthesizing formamidine-class pesticides, which are known for their insecticidal and acaricidal properties.^[11] This suggests a potential application pathway for our target compound. The analogous workflow would involve the formylation of **2-Methoxy-N-methylethanamine** followed by dehydration to yield the corresponding isonitrile, a versatile reagent for further elaboration.

Figure 3. Proposed workflow for application in agrochemical synthesis.

Conclusion

2-Methoxy-N-methylethanamine is a readily accessible chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature allows for straightforward incorporation into diverse molecular scaffolds through robust and well-understood chemical transformations such as N-acylation and N-alkylation. By serving as a proxy for the valuable alkoxy-amino-ethane motif found in pharmaceuticals like Itopride and as a potential precursor in agrochemical synthesis, it represents a compelling tool for researchers. This guide has provided the foundational chemical principles, practical synthetic protocols, and a strategic framework for scientists to confidently explore the applications of **2-Methoxy-N-methylethanamine** in the development of novel, high-value molecules.

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